molecular formula C11H10N4OS B12157283 N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B12157283
M. Wt: 246.29 g/mol
InChI Key: IKLDKSDFAXOPIB-UHFFFAOYSA-N
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Description

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclopropane carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often involves cyclization to form the 1,3,4-thiadiazole core.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a pyridine boronic acid or halide is reacted with the thiadiazole intermediate.

    Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane carboxamide group. This can be achieved by reacting the intermediate with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the thiadiazole ring, potentially leading to ring opening or modification.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiadiazole derivatives or ring-opened products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a pyridine ring at a different position.

    N-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Another positional isomer with the pyridine ring at the 4-position.

    N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a cyclopropane carboxamide group.

Uniqueness

N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10N4OS/c16-9(7-3-4-7)13-11-15-14-10(17-11)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,13,15,16)

InChI Key

IKLDKSDFAXOPIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

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